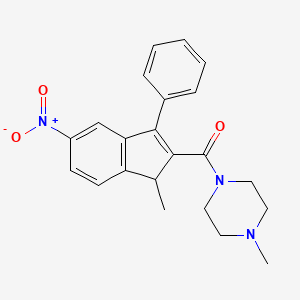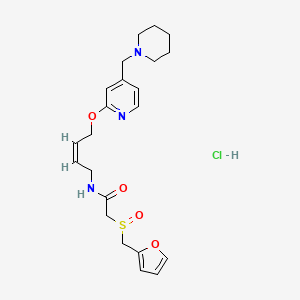
TCN 238
描述
Synthesis Analysis
Pyrimidine derivatives, including 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, are synthesized using various methods, including the Claisen-Schmidt condensation as demonstrated in the synthesis of related bis-pyrimidine compounds. These methods involve reactions under specific conditions that allow the formation of the desired pyrimidine core with various substituents (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed through spectroscopic methods such as FT-IR, 1H/13C-NMR, and elemental analyses. These techniques provide detailed information on the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's chemical behavior (Kumar et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of new compounds with potential biological activities. The presence of the phenylethenyl group can influence the reactivity of the pyrimidine ring, making these compounds suitable for further chemical modifications (Čikotienė et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various fields, affecting its formulation and stability (Moreno-Fuquen et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine, including its reactivity, chemical stability, and interactions with other molecules, are influenced by the functional groups attached to the pyrimidine ring. These properties play a significant role in the compound's potential applications, particularly in the synthesis of more complex molecules (Elangovan et al., 2021).
科学研究应用
抗精神病样作用
Lu AF32615 作为一种抗精神病样作用的研究对象。 它是一种 mGlu4 受体的正向变构调节剂 (PAM),在啮齿动物中反映精神分裂症的阳性、阴性和认知症状的几种测试中显示出潜力 {svg_1}.
抗炎活性
化合物 4-[(E)-2-苯乙烯基]嘧啶-2-胺 是一种嘧啶衍生物。 嘧啶已被研究用于其抗炎作用,这归因于它们对某些重要炎症介质的表达和活性的抑制作用 {svg_2}.
潜在的抗癌药
N,4-二(1H-吡唑-4-基)嘧啶-2-胺衍生物在结构上类似于 4-[(E)-2-苯乙烯基]嘧啶-2-胺,已被研究为治疗癌症的潜在 CDK2 抑制剂 {svg_3}.
用于 3D 打印的光固化树脂
(E)-4-(2-苯乙烯基)-2-嘧啶胺 已被用于开发用于 3D 打印应用的光固化树脂。 该化合物充当二苯基鎓盐的光敏剂,以引发各种类型的光聚合过程 {svg_4}.
神经网络模型
虽然与化合物 TCN 238 没有直接关系,但术语“TCN”也用于时间卷积网络 (TCN) 的背景下,这是一种神经网络模型。 这些模型已应用于预测北京的 PM2.5 浓度 {svg_5}, 预测水质 {svg_6}, 以及多元时间序列预测 {svg_7}.
碳纳米管的生物医学应用
同样,虽然与化合物 TCN238 没有直接关系,但“TCN”也用于碳纳米管 (CNT) 的背景下。 CNT 具有独特的化学、物理和生物学特性,使其成为生物医学中各种应用的理想选择,包括生物传感、癌症治疗、热疗诱导、抗菌治疗和组织工程 {svg_8}.
作用机制
Target of Action
The primary target of TCN 238 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in neuronal signaling, and its modulation can influence various neurological processes.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the mGluR4 receptor . This means it binds to a site on the receptor different from the primary active site, enhancing the receptor’s response to its ligand. The EC50 of this compound, which is the concentration of the compound that gives half-maximal response, is 1 μM .
Pharmacokinetics
This compound is orally bioavailable and has good permeability with no apparent efflux issue . It is highly CNS penetrant with a concentration of 33.8 μM in the brain . The plasma protein binding in rats is measured as 90% bound . The metabolic stability of this compound is assessed in rat and human microsomes and found to be 62% and 83% hepatic blood flow . The limited stability translated into a high in vivo clearance in rats of 75 mL/min/kg and this compound has a moderate volume of distribution (2.7 L/kg) with a short mean residence time (0.6 h) when dosed at 2 mg/kg via intravenous injection .
Result of Action
The activation of mGluR4 by this compound can lead to various molecular and cellular effects. For instance, it was observed that the expression level of GRM4 in the hippocampus is reliably down-regulated five days after treatment with this compound . In addition, the expression level of GABRA1, encoding GABAA α-subunit, is downregulated five days after the treatment in the frontal cortex .
生化分析
Biochemical Properties
4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory mediators such as prostaglandin E2 . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions suggest that 4-[(E)-2-phenylethenyl]pyrimidin-2-amine may have anti-inflammatory properties.
Cellular Effects
4-[(E)-2-phenylethenyl]pyrimidin-2-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2 and NF-κB, it can reduce the production of inflammatory cytokines and mediators, thereby modulating the inflammatory response . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . These molecular interactions contribute to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators and a reduction in chronic inflammation .
Dosage Effects in Animal Models
The effects of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-[(E)-2-phenylethenyl]pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-[(E)-2-phenylethenyl]pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular processes .
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXNUNUGIHCPA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677236 | |
| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125404-04-8 | |
| Record name | 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)

